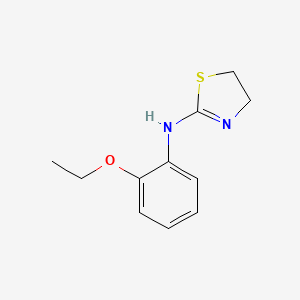
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with a thioamide under acidic or basic conditions. One common method includes the cyclization of 2-ethoxyaniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the same cyclization reaction but optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation .
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
- N-(2-ethoxyphenyl)-2-methoxybenzamide
- 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride
- (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one
Uniqueness: N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific thiazole ring structure, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for a wide range of applications in research and industry .
生物活性
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that falls under the category of thiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant potential, and other pharmacological effects.
- Molecular Formula : C_{12}H_{14}N_2OS
- Molecular Weight : 222.31 g/mol
- Structure : The compound features a thiazole ring which is known for conferring various biological activities.
Anticancer Activity
Thiazole derivatives are widely studied for their anticancer properties. Research indicates that compounds with a thiazole scaffold can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In a study evaluating a series of thiazole derivatives, compounds similar to this compound demonstrated potent activity against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures showed IC50 values ranging from 1.11 to 2.21 µg/mL against these cell lines .
- Mechanism of Action :
Antioxidant Activity
Thiazole derivatives have also been recognized for their antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative stress.
Research Findings
A study highlighted the antioxidant potential of various thiazole derivatives, which demonstrated effective scavenging activities against free radicals. This property is critical in mitigating oxidative damage in biological systems .
Other Biological Activities
In addition to anticancer and antioxidant effects, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity :
- Enzyme Inhibition :
Summary Table of Biological Activities
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-14-10-6-4-3-5-9(10)13-11-12-7-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZMYQWDZMERPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














